molecular formula C15H20N2O B2502423 N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide CAS No. 2305482-72-6

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide

Cat. No.: B2502423
CAS No.: 2305482-72-6
M. Wt: 244.338
InChI Key: RLMYBHATDOWKRG-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide (CAS 2305482-72-6) is a synthetic organic compound with a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol . This chemical features a piperidine core structure that is substituted with a 3-methylphenyl group and a reactive acrylamide (prop-2-enamide) moiety . Its well-defined molecular architecture makes it a valuable intermediate or building block in chemical synthesis, particularly in the field of medicinal chemistry for the design and development of novel bioactive molecules . The presence of the acrylamide group offers a reactive handle for further functionalization, allowing researchers to explore diverse chemical space and create libraries of compounds for structure-activity relationship (SAR) studies . The primary research value of this compound lies in its application as a precursor in pharmaceutical research. Piperidine derivatives are commonly investigated for their potential interactions with the central nervous system. Compounds with structural similarities have been studied for their affinity to various biological targets, including sigma receptors and enzymes like acetylcholinesterase, suggesting potential research avenues in neurodegenerative disorders and neuropharmacology . Furthermore, structural analogs featuring acrylamide groups are of interest in covalent drug design, where the group can selectively target cysteine residues in enzymes . While its specific mechanism of action is dependent on the final synthesized molecule, this compound serves as a versatile scaffold. Its stability under standard laboratory conditions ensures reliable handling in synthetic applications . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[1-(3-methylphenyl)piperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-15(18)16-13-7-5-9-17(11-13)14-8-4-6-12(2)10-14/h3-4,6,8,10,13H,1,5,7,9,11H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMYBHATDOWKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide typically involves the reaction of 3-methylphenylpiperidine with prop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues from International Drug Conventions

Examples include:

  • N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide : Features a phenyl group and a phenylethyl substituent on the piperidine ring. Its higher molecular weight (~361.48 g/mol ) and lipophilic substituents may enhance blood-brain barrier penetration compared to the target compound .
  • α-3-ethyl-1-methyl-4-phenyl-4-propionoxypiperidine: Contains a propionoxy group instead of acrylamide, highlighting how functional group variations alter receptor interactions .

Key Structural Differences :

  • Acrylamide moieties in these compounds may confer reactivity or metabolic instability compared to ester or ether groups .

Bioactive Amides from Natural Sources

Plant-derived amides with anti-inflammatory activity provide insights into structure-activity relationships (SAR):

  • N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (C₁₉H₂₀N₂O₅, MW 356.37): Exhibits significant anti-inflammatory activity (IC₅₀ <17 µM) due to dihydroxyphenyl and methoxyphenyl substituents, which enhance hydrogen bonding and electron-donating effects .
  • N-trans-feruloyltyramine (C₁₈H₁₉NO₄, MW 313.35): Demonstrates that catechol groups (e.g., 3,4-dihydroxyphenyl) correlate with antioxidant and anti-inflammatory effects .

Comparison with Target Compound :

  • The target lacks polar hydroxyl groups, which may reduce solubility but increase metabolic stability.
  • The 3-methylphenyl group could enhance lipophilicity, favoring membrane permeability over hydrophilic analogs .

SAR Insights :

  • Piperidine ring substitution at the 3-position (vs. 4-position in some analogs) may influence binding to enzymes or receptors.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide C₂₀H₂₁N₃O 319.41 3-Methylphenyl, acrylamide Unknown
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide C₂₃H₂₇N₃O 361.48 Phenyl, phenylethyl Controlled substance
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide C₁₉H₂₀N₂O₅ 356.37 Dihydroxyphenyl, methoxyphenyl Anti-inflammatory (IC₅₀ <17 µM)
N-[1-[(3-Methoxyphenyl)methyl]cyclopropyl]prop-2-enamide C₁₄H₁₇NO₂ 247.30 Cyclopropyl, methoxybenzyl Unknown

Research Findings and Implications

  • Anti-Inflammatory Potential: Structural similarities to bioactive plant amides suggest the target compound could be screened for anti-inflammatory or antioxidant activity .
  • Synthetic Utility : The acrylamide group’s reactivity makes it a candidate for covalent drug design, particularly in targeting cysteine residues in enzymes .
  • Regulatory Considerations : Analogues with phenylethyl or benzyl groups are often regulated, underscoring the need for caution in developing the target compound for therapeutic use .

Biological Activity

N-[1-(3-Methylphenyl)piperidin-3-yl]prop-2-enamide, also known as a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various pharmacological effects. Research indicates that it may function as an inhibitor for certain enzymes, impacting metabolic pathways significantly.

Pharmacological Effects

Study 1: Antimicrobial Evaluation

A study investigated several piperidine derivatives for their antimicrobial efficacy. While this compound was not specifically tested, its analogs demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results suggest that modifications in the piperidine structure can enhance antimicrobial potency .

Study 2: Neuropharmacological Impact

In a neuropharmacological study involving piperidine derivatives, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase (AChE). Results indicated that certain structural modifications could lead to increased AChE inhibition, suggesting potential applications in treating Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeEfficacy/Notes
This compoundAntimicrobialPotential based on structural analogs
Piperidine Derivative ANeuropharmacologicalSignificant AChE inhibition; potential for CNS applications
Piperidine Derivative BAntiviralEffective against HIV; warrants further exploration

Future Directions

Research is ongoing to elucidate the full range of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To identify key modifications that enhance biological activity.
  • Clinical Trials : If preclinical results are promising, advancing to clinical evaluation for specific therapeutic applications.

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